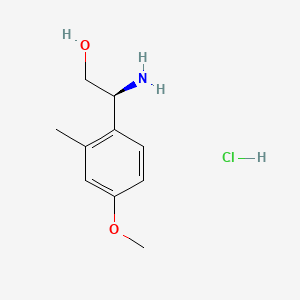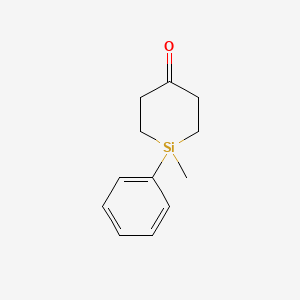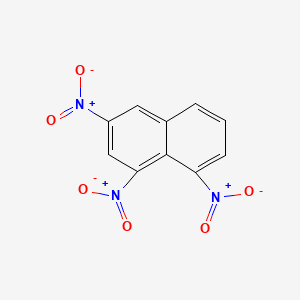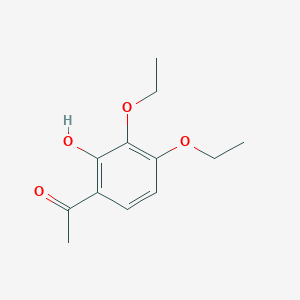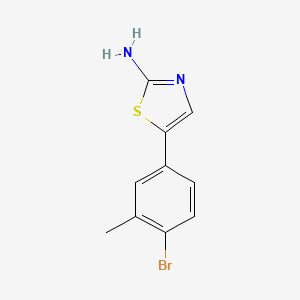
5-(4-Bromo-3-methylphenyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromo-3-methylphenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromo and methyl group attached to the phenyl ring, which is further connected to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3-methylphenyl)thiazol-2-amine typically involves the reaction of 4-bromo-3-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromo group in 5-(4-Bromo-3-methylphenyl)thiazol-2-amine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under reflux conditions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
Medicinal Chemistry: The compound has shown promising antimicrobial and anticancer activities.
Material Science: Thiazole derivatives, including 5-(4-Bromo-3-methylphenyl)thiazol-2-amine, are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a molecular probe in biological studies to investigate enzyme activities and protein interactions.
作用機序
The mechanism of action of 5-(4-Bromo-3-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar structure but lacks the methyl group on the phenyl ring.
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Contains a methoxy group instead of a methyl group on the phenyl ring.
2-Amino-5-bromo-4-methylthiazole: Similar thiazole ring structure but different substitution pattern on the phenyl ring.
Uniqueness
5-(4-Bromo-3-methylphenyl)thiazol-2-amine is unique due to the specific positioning of the bromo and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and material science.
特性
分子式 |
C10H9BrN2S |
|---|---|
分子量 |
269.16 g/mol |
IUPAC名 |
5-(4-bromo-3-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-4-7(2-3-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChIキー |
XTPMMQJNJJEBNO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=CN=C(S2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





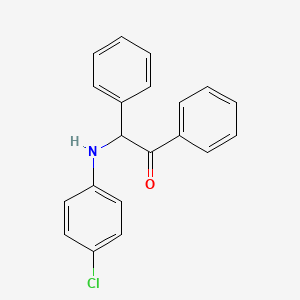
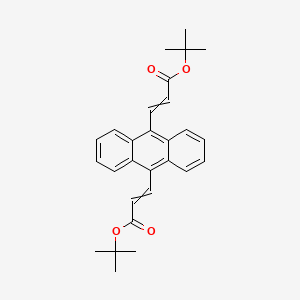
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
